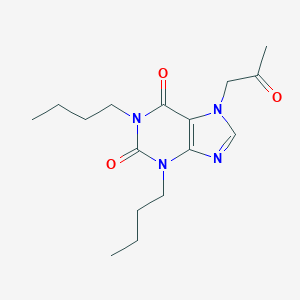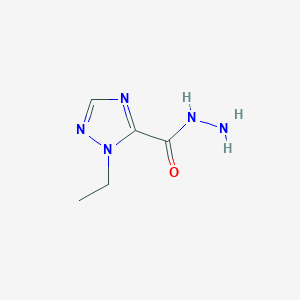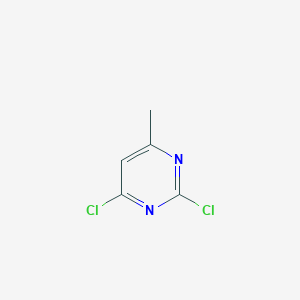
2,4-二氯-6-甲基嘧啶
描述
2,4-Dichloro-6-methylpyrimidine is a halogenated heterocycle . It’s an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It has a molecular weight of 163.00 .
Synthesis Analysis
2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It can also react with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-methylpyrimidine is C5H4Cl2N2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
2,4-Dichloro-6-methylpyrimidine can undergo a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It can also react with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
2,4-Dichloro-6-methylpyrimidine is a solid with a boiling point of 219 °C and a melting point of 44-47 °C . It has a density of 1.4 g/cm3 . It is soluble in Chloroform, Ether, Ethyl Acetate and Toluene, but insoluble in water .科学研究应用
Synthesis of 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines
2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine. This is followed by an aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Fluorous Synthesis of Disubstituted Pyrimidines
This compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during the fluorous synthesis of disubstituted pyrimidines .
Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine
2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
作用机制
Target of Action
2,4-Dichloro-6-methylpyrimidine is a versatile building block used in the synthesis of more complex pharmaceutical and biologically active compounds It’s known to undergo double cross-coupling reactions with other compounds such as 2-(tributylstannyl)pyridine .
Mode of Action
The compound undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . This reaction suggests that the compound can form bonds with other molecules, altering their structure and potentially their function.
Biochemical Pathways
The compound’s ability to undergo double cross-coupling reactions suggests it may interact with various biochemical pathways, particularly those involving pyrimidine or pyridine structures .
Pharmacokinetics
It’s known that the compound is soluble in chloroform, ether, ethyl acetate, and toluene, but insoluble in water . This suggests that the compound may have good bioavailability in non-aqueous environments.
Result of Action
Its ability to undergo double cross-coupling reactions and form new compounds suggests it may have significant effects at the molecular level .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its solubility in non-aqueous solvents suggests that it may be more effective in such environments . Additionally, it should be stored under inert gas at 2-8°C , indicating that temperature and exposure to oxygen may affect its stability.
安全和危害
未来方向
属性
IUPAC Name |
2,4-dichloro-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLKROSJMNFSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063868 | |
| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylpyrimidine | |
CAS RN |
5424-21-5 | |
| Record name | 2,4-Dichloro-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 2,4-dichloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dichloro-6-methylpyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N8JD43WQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4-dichloro-6-methylpyrimidine?
A1: The molecular formula of 2,4-dichloro-6-methylpyrimidine is C5H4Cl2N2, and its molecular weight is 179.02 g/mol.
Q2: Is there any spectroscopic data available for 2,4-dichloro-6-methylpyrimidine?
A2: While the provided abstracts do not contain specific spectroscopic data, researchers commonly utilize techniques like NMR (1H and 13C), IR, and Mass Spectrometry to characterize this compound. []
Q3: What types of reactions can 2,4-dichloro-6-methylpyrimidine undergo?
A3: 2,4-Dichloro-6-methylpyrimidine is a versatile building block for various heterocyclic systems. It readily undergoes nucleophilic substitution reactions, with amines replacing the chlorine atoms. This reactivity is exploited to synthesize diverse derivatives, including pyrimidothiazines, triazolothiadiazines, benzimidazothiazolopyrimidines, and many others. [, , , , , , , , , , , , ]
Q4: How does the presence of triethylamine affect the chlorination of 6-methyluracil when synthesizing 2,4-dichloro-6-methylpyrimidine?
A4: Triethylamine can lead to the formation of 2-diethylamino and 2,4-bis(diethylamino) derivatives as by-products during the chlorination of 6-methyluracil. The use of tri-n-propylamine is recommended for cleaner chlorination reactions as it primarily yields the desired dichloropyrimidine. []
Q5: How do structural modifications of 2,4-dichloro-6-methylpyrimidine impact its biological activity?
A5: Research demonstrates that substituting the chlorine atoms with various amines, thiols, or other nucleophiles significantly influences the biological activity of the resulting derivatives. For instance, incorporating specific substituents has led to compounds with promising anti-inflammatory, antibacterial, antifungal, and EGFR inhibitory activities. [, , , ]
Q6: Can you provide specific examples of how 2,4-dichloro-6-methylpyrimidine derivatives are being explored for therapeutic applications?
A6: Researchers are actively investigating the potential of 2,4-dichloro-6-methylpyrimidine derivatives as selective EGFRT790M/L858R inhibitors for treating non-small cell lung cancer. These derivatives exhibit strong antiproliferative activity against specific cancer cell lines and demonstrate in vivo anticancer efficacy in preclinical models. []
Q7: Beyond therapeutic applications, are there other uses for 2,4-dichloro-6-methylpyrimidine and its derivatives?
A7: Yes, derivatives of 2,4-dichloro-6-methylpyrimidine, particularly those with arylvinyl substituents, exhibit interesting optical properties. They display solvatochromism, meaning their emission color changes depending on the solvent. This property makes them potential candidates for developing colorimetric and luminescent pH sensors. [, ]
Q8: Have computational methods been employed to study 2,4-dichloro-6-methylpyrimidine?
A8: Yes, quantum chemical calculations have been performed to investigate the geometrical, conformational, spectroscopic, and nonlinear optical properties of 2,4-dichloro-6-methylpyrimidine derivatives. These calculations help researchers understand the structure-activity relationship and design compounds with desired properties. []
Q9: What analytical techniques are commonly employed to characterize and quantify 2,4-dichloro-6-methylpyrimidine and its derivatives?
A9: Common analytical techniques include various spectroscopic methods (NMR, IR, Mass Spectrometry), chromatography (HPLC, GC), and elemental analysis. Researchers also utilize techniques like fluorous tagging for easier purification during synthesis. [, ]
Q10: Is there information available regarding the safety profile and environmental impact of 2,4-dichloro-6-methylpyrimidine and its derivatives?
A10: While the provided abstracts don't delve into detailed toxicological profiles, it's crucial to emphasize that any new chemical entity, including derivatives of 2,4-dichloro-6-methylpyrimidine, should be thoroughly evaluated for safety and environmental impact. This includes assessing potential toxicity, mutagenicity, carcinogenicity, and ecotoxicological effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

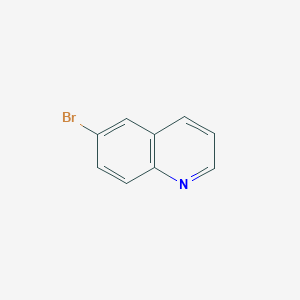
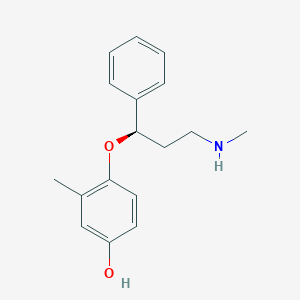
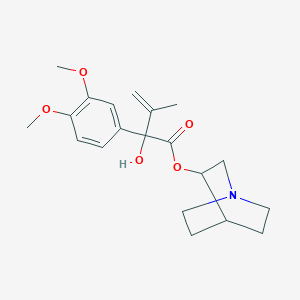
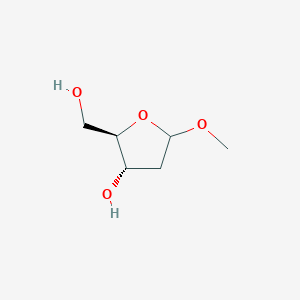
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)

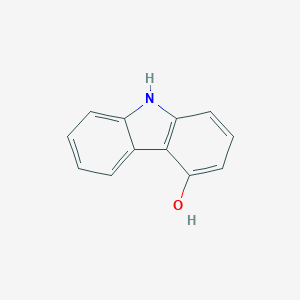
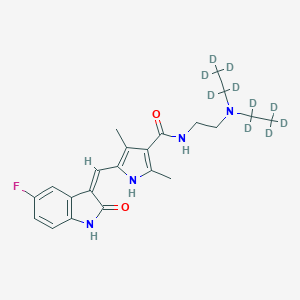

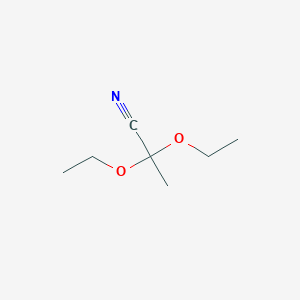
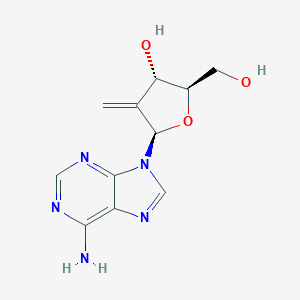
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
